N-Deshydroxyethyl Dasatinib

Description

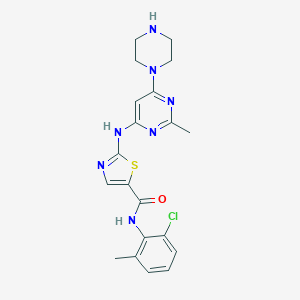

Structure

3D Structure

Properties

IUPAC Name |

N-(2-chloro-6-methylphenyl)-2-[(2-methyl-6-piperazin-1-ylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN7OS/c1-12-4-3-5-14(21)18(12)27-19(29)15-11-23-20(30-15)26-16-10-17(25-13(2)24-16)28-8-6-22-7-9-28/h3-5,10-11,22H,6-9H2,1-2H3,(H,27,29)(H,23,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBZFFWLHXORTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCNCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN7OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60470341 | |

| Record name | N-Deshydroxyethyl Dasatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910297-51-7 | |

| Record name | N-Deshydroxyethyl dasatinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910297517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Deshydroxyethyl Dasatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DESHYDROXYETHYL DASATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38T0L9673E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of N-Deshydroxyethyl Dasatinib

An In-depth Analysis for Researchers and Drug Development Professionals

Executive Summary

Dasatinib is a second-generation tyrosine kinase inhibitor (TKI) pivotal in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] Its clinical activity is not solely derived from the parent compound; active metabolites play a crucial role. This technical guide offers a detailed examination of N-Deshydroxyethyl Dasatinib (M4), a primary active metabolite of Dasatinib. We will explore its metabolic formation, molecular mechanism of action, comparative potency, and the downstream cellular consequences of its kinase inhibition. This document provides field-proven experimental protocols and pathway diagrams to equip researchers and drug development professionals with a comprehensive understanding of this key pharmacological entity.

Introduction: The Clinical Context of Dasatinib and Its Metabolites

Dasatinib is a multi-targeted kinase inhibitor renowned for its potent inhibition of the BCR-ABL fusion protein, the oncogenic driver in Ph+ leukemias, and the SRC family of kinases (SFKs).[1][3][4] Administered orally, Dasatinib undergoes rapid absorption and extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][3][5][6] This process generates several metabolites, with N-Deshydroxyethyl Dasatinib (also known as M4) being of particular pharmacological significance.[1][3][5] Understanding the mechanism of this active metabolite is imperative for a complete picture of Dasatinib's therapeutic efficacy, its potential for drug-drug interactions, and the overall basis of its clinical success.

Biogenesis: The Metabolic Pathway to N-Deshydroxyethyl Dasatinib

The formation of N-Deshydroxyethyl Dasatinib is a primary event in the metabolic fate of the parent drug.

-

Enzymatic Conversion: The metabolite is formed via N-dealkylation of the hydroxyethyl side chain of Dasatinib.[1][3] This oxidative reaction is predominantly catalyzed by the CYP3A4 isoenzyme in the liver.[1][3] While other enzymes like CYP1A1 and CYP1B1 may have minor roles, CYP3A4 is the principal catalyst for this transformation.[3]

-

Pharmacokinetic Profile: Following oral administration of Dasatinib, the N-Deshydroxyethyl metabolite (M4) is one of several circulating metabolites.[7] Although its antiproliferative activity in vitro is comparable to that of Dasatinib, it represents a smaller fraction of the parent drug's area under the curve (AUC), accounting for approximately 5% of the Dasatinib AUC.[5][8] While this lower systemic exposure suggests the parent drug is the primary contributor to clinical efficacy, the high potency of the M4 metabolite means its contribution is not negligible.[1][8]

Molecular Mechanism of Action: ATP-Competitive Inhibition

The therapeutic action of N-Deshydroxyethyl Dasatinib, mirroring its parent compound, is rooted in its function as a potent, ATP-competitive kinase inhibitor.

3.1 Target Kinase Profile N-Deshydroxyethyl Dasatinib potently inhibits a spectrum of tyrosine kinases critical to oncogenesis:

-

Primary Targets: BCR-ABL and SRC Family Kinases (SFKs) such as SRC, LCK, and YES.[1][9]

-

Other Significant Targets: It also shows activity against c-KIT, ephrin receptors, and platelet-derived growth factor receptor β (PDGFRβ).[3][10]

3.2 ATP-Binding Site Interaction The core mechanism involves the reversible binding of N-Deshydroxyethyl Dasatinib to the ATP-binding pocket within the catalytic domain of the target kinase.[10] This action is distinct from first-generation inhibitors like Imatinib. Dasatinib and its active metabolites can bind to both the active and inactive conformations of the ABL kinase, which contributes to its higher potency and its ability to overcome many forms of Imatinib resistance.[10][11] By occupying the ATP pocket, the inhibitor physically obstructs the binding of ATP, preventing the transfer of the gamma-phosphate to tyrosine residues on kinase substrates. This abrogation of phosphotransferase activity is the foundational step in its anti-cancer effect.

Cellular Effects: Downstream Signaling Pathway Inhibition

The inhibition of target kinases by N-Deshydroxyethyl Dasatinib triggers a cascade of downstream cellular events, ultimately leading to the suppression of malignant cell growth and survival.[1]

4.1 Inhibition of BCR-ABL Signaling In Ph+ leukemia cells, the constitutively active BCR-ABL kinase drives proliferation and survival by activating numerous downstream pathways. N-Deshydroxyethyl Dasatinib's inhibition of BCR-ABL effectively shuts down these signals:

-

Pathway Blockade: Key pro-survival pathways including RAS/MAPK, PI3K/AKT, and JAK/STAT are deactivated.

-

Cellular Outcomes: This blockade leads to the induction of G1 phase cell cycle arrest and triggers apoptosis (programmed cell death), selectively eliminating the malignant cells.[10]

Below is a diagram illustrating the central role of BCR-ABL and the inhibitory action of N-Deshydroxyethyl Dasatinib.

Caption: BCR-ABL signaling pathway and its inhibition by N-Deshydroxyethyl Dasatinib.

Comparative Efficacy: Potency vs. Parent Compound

A critical aspect for drug development is understanding the potency of a metabolite relative to its parent drug. In vitro studies have consistently demonstrated that N-Deshydroxyethyl Dasatinib is a highly active compound.

Table 1: Comparative In Vitro Potency (IC₅₀) While specific IC₅₀ values for the M4 metabolite are not readily available in public literature, multiple sources confirm its antiproliferative activity is similar or comparable to that of Dasatinib.[1][5][8] For reference, Dasatinib is a highly potent inhibitor.

| Kinase Target | Dasatinib IC₅₀ (nM) | N-Deshydroxyethyl Dasatinib (M4) Potency |

| BCR-ABL | <1 | Comparable to Dasatinib[1][8] |

| SRC | <1 | Comparable to Dasatinib |

| c-KIT | 1-5 | Comparable to Dasatinib |

| PDGFRβ | 1-5 | Comparable to Dasatinib |

Data compiled from multiple sources indicating Dasatinib's general potency ranges.[11][12][13]

Conclusion on Efficacy: The in vitro data confirms that N-Deshydroxyethyl Dasatinib is equipotent to Dasatinib as a kinase inhibitor.[1] However, its lower systemic exposure in vivo means it is considered a minor contributor to the overall pharmacological effect, with the parent drug remaining the primary driver of clinical activity.[1][2]

Experimental Protocol: In Vitro Biochemical Kinase Inhibition Assay

To quantitatively assess the inhibitory activity of compounds like N-Deshydroxyethyl Dasatinib, a robust biochemical assay is essential. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a widely used, high-throughput method.

Objective: To determine the IC₅₀ value of N-Deshydroxyethyl Dasatinib against a target kinase (e.g., ABL).

Principle (Self-Validating System): This homogenous assay measures the phosphorylation of a biotinylated substrate by the kinase. A Europium (Eu)-labeled anti-phosphotyrosine antibody serves as the donor fluorophore, and a Streptavidin-Allophycocyanin (SA-APC) conjugate, which binds the biotinylated substrate, serves as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity, generating a FRET signal. Inhibition of the kinase reduces substrate phosphorylation, leading to a loss of the FRET signal.

Methodology:

-

Reagent Preparation:

-

Kinase Buffer: Prepare a 1X kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: This buffer provides optimal pH and ionic conditions for kinase activity.

-

Compound Dilution: Prepare a serial dilution of N-Deshydroxyethyl Dasatinib (e.g., 11-point, 3-fold dilution starting from 10 µM) in 100% DMSO. Then, create intermediate dilutions in kinase buffer. Trustworthiness: A wide concentration range is crucial for accurate IC₅₀ curve fitting.

-

Control Wells: Prepare wells for a positive control (kinase + substrate + ATP, no inhibitor) and a negative control (kinase + substrate, no ATP, no inhibitor).

-

-

Assay Procedure:

-

Step 1: Add 2.5 µL of the serially diluted compound or DMSO vehicle control to the wells of a low-volume 384-well plate.

-

Step 2: Add 2.5 µL of a 4X solution of the target kinase (e.g., ABL) in kinase buffer.

-

Step 3: Add 5 µL of a 2X solution of the biotinylated peptide substrate and ATP in kinase buffer. The final ATP concentration should be at or near its Km for the kinase. Causality: Using ATP at its Km makes the assay sensitive to competitive inhibitors.

-

Step 4: Incubate the plate at room temperature for 60-90 minutes.

-

Step 5: Add 5 µL of a 4X TR-FRET detection solution containing the Eu-labeled antibody and SA-APC.

-

Step 6: Incubate for an additional 60 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET enabled plate reader, measuring emission at both 620 nm (Europium) and 665 nm (APC).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

-

Normalize the data using the positive (100% activity) and negative (0% activity) controls.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Caption: Experimental workflow for a TR-FRET based kinase inhibition assay.

Conclusion

N-Deshydroxyethyl Dasatinib (M4) is a primary, pharmacologically active metabolite of Dasatinib formed via CYP3A4-mediated N-dealkylation. Its mechanism of action mirrors that of its parent compound, functioning as a potent, ATP-competitive inhibitor of the BCR-ABL and SRC family kinases. This inhibition blocks critical downstream signaling pathways, leading to cell cycle arrest and apoptosis in malignant cells. While its in vitro potency is comparable to Dasatinib, its lower systemic exposure renders it a secondary, albeit significant, contributor to the overall clinical efficacy of Dasatinib therapy. A thorough understanding of this metabolite's profile is essential for a holistic view of Dasatinib's pharmacology and for optimizing cancer therapy.

References

-

Clinical Pharmacology Biopharmaceutics Review(s). accessdata.fda.gov. [Link]

-

Dasatinib Pathway, Pharmacokinetics. ClinPGx. [Link]

-

He, J., Bian, Y., Shao, Y., et al. (2021). Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics. Frontiers in Pharmacology. [Link]

-

Dasatinib. PubChem, National Institutes of Health. [Link]

-

Christopher, L. J., Cui, D., Wu, C., et al. (2008). Metabolism and disposition of dasatinib after oral administration to humans. Drug Metabolism and Disposition, 36(7), 1357-1364. [Link]

-

Gao, J., Jian, J., Jiang, Z., & Van Schepdael, A. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 223, 115166. [Link]

-

Al-Huniti, M. H., Dgheim, R., & Al-Khamis, K. I. (2024). Population Pharmacokinetics of Dasatinib in Healthy Subjects. MDPI. [Link]

-

What is the mechanism of Dasatinib?. Patsnap Synapse. [Link]

-

Al-Turk, M., Al-Soud, Y. A., & Al-Taani, B. M. (2014). Dasatinib. Profiles of Drug Substances, Excipients, and Related Methodology, 39, 133-177. [Link]

-

Shah, N. P., Tran, C., Force, R. W., et al. (2008). Dasatinib or High-Dose Imatinib for Chronic-Phase Chronic Myeloid Leukemia Resistant to Imatinib at a Dose of 400 to 600 Milligrams Daily: Two-Year Follow-Up of a Randomized Phase 2 Study (START-R). Cancer, 113(12), 3294-3303. [Link]

-

O'Hare, T., Eide, C. A., & Deininger, M. W. (2007). Comparison of imatinib mesylate, dasatinib (BMS-354825), and nilotinib (AMN107) in an N-ethyl-N-nitrosourea (ENU)–based mutagenesis screen: high efficacy of drug combinations. Blood, 110(12), 4077-4085. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 11. Comparison of imatinib mesylate, dasatinib (BMS-354825), and nilotinib (AMN107) in an N-ethyl-N-nitrosourea (ENU)–based mutagenesis screen: high efficacy of drug combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Dasatinib or High-Dose Imatinib for Chronic-Phase Chronic Myeloid Leukemia Resistant to Imatinib at a Dose of 400 to 600 Milligrams Daily: Two-Year Follow-Up of a Randomized Phase 2 Study (START-R) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Formation of N-Deshydroxyethyl Dasatinib

A Whitepaper for Drug Metabolism and Development Professionals

Abstract

Dasatinib is a potent second-generation tyrosine kinase inhibitor pivotal in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its clinical profile is shaped by its extensive hepatic metabolism, which yields several metabolites. This technical guide provides a focused, in-depth examination of the formation, pharmacokinetics, and biological significance of N-Deshydroxyethyl Dasatinib, a principal active metabolite also known as M4. We will explore the core enzymatic pathways responsible for its generation, present detailed experimental protocols for its characterization, and discuss the clinical implications of its metabolic profile. This document is designed to serve as a critical resource for researchers and scientists engaged in drug development, pharmacology, and oncology.

Introduction: The Clinical Context of Dasatinib Metabolism

Dasatinib exerts its therapeutic effect by inhibiting multiple tyrosine kinases, most notably the BCR-ABL fusion protein that drives the pathophysiology of CML and Ph+ ALL.[1][2] Upon oral administration, Dasatinib is rapidly absorbed and undergoes extensive metabolism, primarily in the liver.[1][3] This biotransformation is a critical determinant of the drug's overall exposure, efficacy, and potential for drug-drug interactions (DDIs). The metabolic process is complex, involving hydroxylation, N-dealkylation, N-oxidation, and conjugation reactions, leading to several circulating metabolites.[4]

Among these, N-Deshydroxyethyl Dasatinib (M4) is of particular interest. It is formed via a primary metabolic route and, crucially, retains pharmacological activity comparable to the parent compound.[5][6] Therefore, a comprehensive understanding of the M4 formation pathway is not merely an academic exercise; it is fundamental to fully characterizing Dasatinib's mechanism of action, predicting its behavior in diverse patient populations, and safely managing its co-administration with other therapeutic agents.

Section 1: The Core Metabolic Pathway: Formation of N-Deshydroxyethyl Dasatinib (M4)

The conversion of Dasatinib to N-Deshydroxyethyl Dasatinib is a Phase I metabolic reaction specifically classified as an N-dealkylation . This reaction involves the enzymatic removal of the 2-hydroxyethyl group from the piperazine ring of the Dasatinib molecule.[5][7]

The Predominant Role of Cytochrome P450 3A4 (CYP3A4)

The N-dealkylation of Dasatinib is predominantly catalyzed by Cytochrome P450 3A4 (CYP3A4) , a critical enzyme primarily expressed in the liver and intestine.[1][4][5][8][9] In vitro studies using human liver microsomes have definitively shown that CYP3A4 is the main enzyme responsible for generating the M4 metabolite.[7][8] The high first-pass metabolism observed with Dasatinib, which has an oral bioavailability of approximately 34%, is largely attributable to the extensive activity of CYP3A4 in the liver.[10]

While CYP3A4 is the principal catalyst, minor contributions from other CYP isozymes like CYP1A1 and CYP1B1 have also been suggested, though their overall impact on M4 formation is considered minimal compared to CYP3A4.[8]

Section 2: Pharmacological Profile of the M4 Metabolite

Understanding the formation of M4 is critical because it is not an inert byproduct. The metabolite retains significant biological activity.

-

Pharmacodynamics (Activity): In vitro studies have demonstrated that N-Deshydroxyethyl Dasatinib possesses an antiproliferative potency similar to that of the parent Dasatinib molecule.[4][6] Like Dasatinib, it exerts its effect by inhibiting the BCR-ABL kinase signaling pathway that drives malignant cell proliferation.[5]

-

Pharmacokinetics (Exposure): Despite its comparable potency, the systemic exposure of M4 is significantly lower than that of Dasatinib. The M4 metabolite represents only about 5% of the total Dasatinib area under the curve (AUC) in human plasma.[4]

Clinical Significance

Data Summary: Dasatinib vs. M4 Metabolite

| Parameter | Dasatinib (Parent Drug) | N-Deshydroxyethyl Dasatinib (M4) | Source(s) |

| Formation Pathway | N/A | N-dealkylation | [4][7] |

| Primary Enzyme | N/A (Metabolized by) | CYP3A4 | [1][4][8] |

| Pharmacological Activity | Potent BCR-ABL Inhibitor | Potency similar to Dasatinib | [4][5][6] |

| Systemic Exposure (AUC) | Primary contributor to total drug exposure | ~5% of Dasatinib AUC | [4] |

| Clinical Efficacy Role | Major | Minor | [5] |

Section 3: Experimental Methodologies for Studying M4 Formation

Investigating the metabolism of Dasatinib requires robust in vitro and analytical techniques. The following protocols outline standard, field-proven methodologies for characterizing the formation of N-Deshydroxyethyl Dasatinib.

Protocol 1: In Vitro Metabolism Assay Using Human Liver Microsomes (HLMs)

This experiment is the industry standard for identifying and characterizing CYP450-mediated metabolism. HLMs are subcellular fractions of hepatocytes that are rich in CYP enzymes, providing a reliable and controlled system to study metabolic pathways.

Objective: To quantify the formation of N-Deshydroxyethyl Dasatinib from Dasatinib in the presence of a metabolically active system.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of Dasatinib in a suitable organic solvent (e.g., DMSO).

-

Prepare a phosphate buffer solution (e.g., 100 mM potassium phosphate, pH 7.4).

-

Prepare a solution of the NADPH-regenerating system (cofactor required for CYP activity).

-

Thaw pooled Human Liver Microsomes (HLMs) on ice immediately before use.

-

-

Incubation:

-

In a microcentrifuge tube, pre-warm the HLM suspension and phosphate buffer to 37°C.

-

Add the Dasatinib stock solution to the HLM/buffer mixture to achieve the desired final concentration (e.g., 1-10 µM).

-

Initiate the metabolic reaction by adding the NADPH-regenerating system. The absence of NADPH serves as a negative control.

-

-

Reaction Quenching:

-

After a predetermined incubation time (e.g., 30-60 minutes), terminate the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard (e.g., Dasatinib-d8).[11] This step simultaneously stops enzymatic activity and precipitates proteins.

-

-

Sample Processing:

-

Vortex the mixture vigorously.

-

Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant, which contains Dasatinib and its metabolites, to a new tube or a 96-well plate for analysis.

-

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the definitive analytical technique for this application due to its exceptional sensitivity and selectivity, allowing for the accurate quantification of specific molecules within a complex biological matrix.

Objective: To separate and quantify Dasatinib and N-Deshydroxyethyl Dasatinib in the supernatant from the HLM assay.

Methodology:

-

Sample Preparation:

-

The supernatant from the quenching step may be directly injected or evaporated to dryness and reconstituted in a mobile phase-compatible solution.

-

-

Chromatographic Separation (LC):

-

Inject the prepared sample into an HPLC or UPLC system.

-

Use a reverse-phase C18 column to separate Dasatinib from its more polar metabolite, M4, based on their differential partitioning between the stationary and mobile phases.

-

Employ a gradient elution method with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

-

-

Detection and Quantification (MS/MS):

-

The column eluent is directed into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for Dasatinib, N-Deshydroxyethyl Dasatinib, and the internal standard are monitored for highly selective quantification.

-

-

Data Analysis:

-

Construct a calibration curve using standards of known concentrations.

-

Calculate the concentration of the M4 metabolite formed by comparing its peak area ratio (relative to the internal standard) against the calibration curve.

-

Section 4: Clinical Implications and Drug-Drug Interactions

The heavy reliance on CYP3A4 for Dasatinib metabolism makes it highly susceptible to drug-drug interactions (DDIs).

-

CYP3A4 Inhibitors: Co-administration of Dasatinib with strong CYP3A4 inhibitors (e.g., ketoconazole, itraconazole) will decrease the metabolic clearance of Dasatinib, leading to a significant increase in its plasma concentration.[4][12] This elevates the risk of dose-dependent toxicities. Consequently, the formation of M4 and other CYP3A4-dependent metabolites will be reduced. The mean Cmax and AUC of dasatinib can increase by 4-fold and 5-fold, respectively, when used with ketoconazole.[4]

-

CYP3A4 Inducers: Conversely, co-administration with strong CYP3A4 inducers (e.g., rifampin, St. John's Wort) will accelerate Dasatinib metabolism, drastically reducing its plasma concentration and potentially compromising therapeutic efficacy.[3] This would lead to an increased rate of M4 formation, though the overall exposure to the parent drug would be sub-optimal.

These interactions underscore the critical need for careful medication review in patients receiving Dasatinib. Dose adjustments or avoidance of concomitant CYP3A4 modulators is a key clinical management strategy.[9]

Conclusion

N-Deshydroxyethyl Dasatinib (M4) is a primary, pharmacologically active metabolite of Dasatinib formed via N-dealkylation, a reaction predominantly catalyzed by the CYP3A4 enzyme. While its in vitro potency is comparable to the parent drug, its significantly lower systemic exposure (~5% of parent AUC) means it contributes minimally to the overall clinical efficacy. The primary driver of Dasatinib's therapeutic effect remains the parent molecule.

Nevertheless, the study of M4's formation is a cornerstone of Dasatinib's drug development profile. It provides essential insights into its clearance mechanisms, informs the prediction and management of critical drug-drug interactions involving the CYP3A4 pathway, and completes the safety and dispositional understanding of the drug. The experimental protocols detailed herein represent the standard, robust methodologies required by researchers to explore and validate these metabolic pathways, ensuring a comprehensive characterization of this important anti-leukemic agent.

References

-

Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics. Frontiers in Pharmacology. [Link]

-

What is the mechanism of Dasatinib? Patsnap Synapse. [Link]

-

Dasatinib Pathway, Pharmacokinetics. ClinPGx. [Link]

-

Role of Cytochrome P450 Enzymes in the Metabolic Activation of Tyrosine Kinase Inhibitors. MDPI. [Link]

-

Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition. [Link]

-

Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways. PubMed. [Link]

-

A physiologically-based pharmacokinetic precision dosing approach to manage dasatinib drug–drug interactions. CPT: Pharmacometrics & Systems Pharmacology. [Link]

-

Pharmacokinetics of Dasatinib. PubMed. [Link]

-

CYP Inhibition and Low-Dose Dasatinib for Chronic Myeloid Leukemia: Preliminary Results of a Promising, Cost-Effective Treatment Option. Blood (ASH Publications). [Link]

-

Clinical Pharmacokinetics and Pharmacodynamics of Dasatinib. PubMed. [Link]

-

Role of CYP3A4 in kinase inhibitor metabolism and assessment of CYP3A4 activity. Annals of Translational Medicine. [Link]

-

Population Pharmacokinetics of Dasatinib in Healthy Subjects. MDPI. [Link]

-

Preclinical pharmacokinetics and in vitro metabolism of dasatinib (BMS-354825): a potent oral multi-targeted kinase inhibitor against SRC and BCR-ABL. PubMed. [Link]

-

Dasatinib. LiverTox - NCBI Bookshelf. [Link]

-

N-Deshydroxyethyl Dasatinib | C20H22ClN7OS | CID 11669430. PubChem - NIH. [Link]

Sources

- 1. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 2. Dasatinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Clinical Pharmacokinetics and Pharmacodynamics of Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. A physiologically‐based pharmacokinetic precision dosing approach to manage dasatinib drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of CYP3A4 in kinase inhibitor metabolism and assessment of CYP3A4 activity - Mikus - Translational Cancer Research [tcr.amegroups.org]

- 11. benchchem.com [benchchem.com]

- 12. ashpublications.org [ashpublications.org]

The In Vivo Pharmacokinetics of N-Deshydroxyethyl Dasatinib: A Technical Guide for Drug Development Professionals

This technical guide provides an in-depth exploration of the in vivo pharmacokinetics of N-deshydroxyethyl dasatinib, a primary and pharmacologically active metabolite of the tyrosine kinase inhibitor, dasatinib. Designed for researchers, scientists, and drug development professionals, this document elucidates the metabolic formation, pharmacokinetic profile, and bioanalytical quantification of this key metabolite, offering both foundational knowledge and actionable experimental protocols.

Executive Summary: The Significance of a Metabolite

Dasatinib is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Its clinical activity is primarily driven by the parent compound; however, a comprehensive understanding of its metabolism is critical for a complete safety and efficacy profile. Dasatinib undergoes extensive metabolism, predominantly mediated by the cytochrome P450 enzyme CYP3A4, leading to several metabolites.[1][2] Among these, N-deshydroxyethyl dasatinib (also known as M4) is of particular interest due to its pharmacological activity.[1]

While possessing in vitro potency comparable to the parent drug, N-deshydroxyethyl dasatinib's systemic exposure is significantly lower, constituting approximately 5% of the dasatinib Area Under the Curve (AUC) in humans.[3] This suggests a minor role in the overall clinical efficacy.[1] Nevertheless, characterizing its formation and clearance is a critical component of a thorough pharmacokinetic assessment, providing insights into the complete disposition of dasatinib and potential avenues for drug-drug interactions.

Metabolic Pathway and Bioactivation

The formation of N-deshydroxyethyl dasatinib occurs through the N-dealkylation of the hydroxyethyl moiety of the parent dasatinib molecule. This metabolic conversion is principally catalyzed by CYP3A4 in the liver.[1][2] While other enzymes may have minor roles, CYP3A4 is the primary enzyme responsible for generating this active metabolite.[2]

Caption: Metabolic conversion of Dasatinib to N-deshydroxyethyl Dasatinib (M4).

In Vivo Pharmacokinetic Profile

The in vivo pharmacokinetics of N-deshydroxyethyl dasatinib are intrinsically linked to the administration and metabolism of the parent drug, dasatinib.

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of N-deshydroxyethyl dasatinib in comparison to dasatinib in humans, illustrating the significantly lower systemic exposure of the metabolite.

| Parameter | Dasatinib | N-Deshydroxyethyl Dasatinib (M4) | Reference |

| Tmax (h) | 0.5 - 6 | Aligned with parent drug Tmax | [3] |

| AUC (% of parent) | 100% | ~5% | [3] |

| Protein Binding | ~96% | ~93% | [4] |

Causality Behind the Observations: The low relative AUC of M4, despite its formation from the parent drug, is a result of its own clearance and distribution kinetics. Once formed, it is subject to further metabolism and elimination from the body. The high protein binding of both the parent drug and the metabolite influences their distribution and availability to target tissues and metabolizing enzymes.

Experimental Design for In Vivo Pharmacokinetic Assessment

A robust in vivo study design is paramount for accurately characterizing the pharmacokinetic profiles of both dasatinib and N-deshydroxyethyl dasatinib.

Preclinical Study Protocol (Rodent Model)

This protocol outlines a typical pharmacokinetic study in Wistar rats. The choice of this species is based on its common use in preclinical drug metabolism studies.

Objective: To determine the plasma concentration-time profiles and pharmacokinetic parameters of dasatinib and N-deshydroxyethyl dasatinib following oral administration of dasatinib.

Methodology:

-

Animal Model: Male Wistar rats (n=5 per time point), weighing 200-250g.

-

Acclimatization: Animals should be acclimatized for at least one week prior to the study with free access to standard chow and water.

-

Dosing:

-

Fast the animals overnight (with access to water) before dosing.

-

Prepare a formulation of dasatinib in a suitable vehicle (e.g., 0.5% w/v methylcellulose).

-

Administer a single oral dose of dasatinib (e.g., 10 mg/kg) via oral gavage.

-

-

Sample Collection:

-

Collect blood samples (~200 µL) via the tail vein or other appropriate route at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

-

Immediately centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

-

Harvest the plasma and store at -80°C until bioanalysis.

-

-

Data Analysis:

-

Quantify the plasma concentrations of dasatinib and N-deshydroxyethyl dasatinib using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.

-

Caption: Workflow for a preclinical in vivo pharmacokinetic study.

Bioanalytical Methodology: LC-MS/MS Quantification

The simultaneous quantification of dasatinib and N-deshydroxyethyl dasatinib in plasma requires a highly sensitive and selective bioanalytical method. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.[5][6]

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is a robust method for extracting analytes from a complex biological matrix like plasma.

Protocol:

-

Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the rat plasma sample.

-

Internal Standard (IS) Addition: Add 20 µL of a working solution of a suitable internal standard (e.g., dasatinib-d8) in methanol. The IS is crucial for correcting for variability in extraction and instrument response.

-

Extraction:

-

Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).

-

Vortex the mixture for 2 minutes to ensure thorough extraction of the analytes into the organic phase.

-

-

Phase Separation: Centrifuge the samples at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and inject an aliquot into the LC-MS/MS system.[7]

LC-MS/MS Instrumental Parameters

The following are representative instrumental parameters. Method development and validation are essential for each specific application.

Liquid Chromatography:

-

Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm) is a common choice.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically in the range of 0.3-0.5 mL/min.

Tandem Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for dasatinib and its metabolites.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions:

Self-Validating System: The use of a stable isotope-labeled internal standard that co-elutes with the analytes provides a self-validating system. Any variations in sample preparation or instrument performance that affect the analytes will similarly affect the internal standard, ensuring the accuracy of the final concentration determination.

Conclusion

N-deshydroxyethyl dasatinib is a pharmacologically active metabolite of dasatinib, formed primarily by CYP3A4-mediated N-dealkylation.[1][2] While its in vitro potency is comparable to the parent drug, its in vivo systemic exposure is substantially lower, limiting its contribution to the overall clinical efficacy of dasatinib.[1][3] A comprehensive understanding of its pharmacokinetics is, however, essential for a complete characterization of dasatinib's disposition. The detailed experimental and bioanalytical protocols provided in this guide offer a robust framework for researchers to accurately assess the in vivo pharmacokinetics of N-deshydroxyethyl dasatinib in conjunction with its parent compound.

References

-

Furlong, M. T., Agrawal, S., Hawthorne, D., Lago, M., Unger, S., Krueger, L., & Lee, F. (2012). A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 58, 130–135. [Link]

-

Thappali, S. R., Vangala, R., Yellu, N. R., & Pothuraju, R. (2012). Simultaneous determination of methotrexate, dasatinib and its active metabolite N- deshydroxyethyl dasatinib in rat plasma by LC-MS/MS: method validation and application to pharmacokinetic study. Arzneimittel-Forschung, 62(12), 624–630. [Link]

-

de Cássia Orfão, J., de Fátima da Silva, F., de Souza, M. V. N., & de Almeida, M. V. (2023). Development and validation of liquid chromatography-tandem mass spectrometry method to quantify dasatinib in plasma and its application to a pharmacokinetic study. Brazilian Journal of Pharmaceutical Sciences, 59. [Link]

-

Li, T., Zhang, J., & Chen, Y. (2021). Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics. Frontiers in Pharmacology, 12, 698884. [Link]

-

Oliveira, G. N., Gaboardi, G. C., de Picoli, S. U., Martins, J., Dalla Costa, T., & de Cássia Orfão, J. (2021). Development and validation of liquid chromatography-tandem mass spectrometry method to quantify dasatinib in plasma and its application to a pharmacokinetic study. Brazilian Journal of Pharmaceutical Sciences, 57. [Link]

-

Yılmaz, B., & Aksoy, B. (2019). Determination of Dasatinib in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry. VIBGYOR ePress, 4(1), 1-7. [Link]

-

Hořínková, J., Šíma, M., & Slanař, O. (2019). Pharmacokinetics of Dasatinib. Prague Medical Report, 120(2-3), 52–63. [Link]

-

PharmGKB. (n.d.). Dasatinib Pathway, Pharmacokinetics. PharmGKB. [Link]

-

Al-Tannak, N. F., Al-Badr, A. A., & Al-Kuraishy, H. M. (2024). Population Pharmacokinetics of Dasatinib in Healthy Subjects. Pharmaceuticals, 17(5), 648. [Link]

-

Furlong, M. T., Agrawal, S., Hawthorne, D., Lago, M., Unger, S., Krueger, L., & Lee, F. (2012). A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 58, 130–135. [Link]

-

Levêque, D., Becker, G., Bilger, K., & Natarajan-Amé, S. (2020). Clinical Pharmacokinetics and Pharmacodynamics of Dasatinib. Clinical Pharmacokinetics, 59(7), 849–856. [Link]

-

U.S. Food and Drug Administration. (2005). Clinical Pharmacology Biopharmaceutics Review(s). Accessdata.fda.gov. [Link]

-

National Center for Biotechnology Information. (n.d.). N-Deshydroxyethyl Dasatinib. PubChem. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. ClinPGx [clinpgx.org]

- 3. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]

- 4. Population Pharmacokinetics of Dasatinib in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous determination of methotrexate, dasatinib and its active metabolite N- deshydroxyethyl dasatinib in rat plasma by LC-MS/MS: method validation and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. vibgyorpublishers.org [vibgyorpublishers.org]

N-Deshydroxyethyl Dasatinib as a Dasatinib metabolite

An In-Depth Technical Guide to N-Deshydroxyethyl Dasatinib (M4): A Key Active Metabolite of Dasatinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dasatinib is a potent second-generation tyrosine kinase inhibitor (TKI) integral to the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Its clinical profile is shaped by its extensive hepatic metabolism, which produces several metabolites. Among these, N-deshydroxyethyl Dasatinib, also known as M4, is a primary, pharmacologically active metabolite.[1][2] This technical guide provides a comprehensive examination of the M4 metabolite, detailing its formation, comparative pharmacokinetic and pharmacodynamic profiles against the parent drug, its ultimate clinical significance, and the analytical methodologies required for its quantification. This document is designed to serve as a critical resource for professionals engaged in oncology research and drug metabolism studies.

Introduction: The Clinical Context of Dasatinib and its Metabolism

Dasatinib exerts its therapeutic effect by inhibiting multiple tyrosine kinases, most notably the BCR-ABL fusion protein that drives the pathophysiology of CML and Ph+ ALL.[3] It also potently inhibits the SRC family of kinases.[4] Upon oral administration, Dasatinib is rapidly absorbed and undergoes extensive metabolism, primarily in the liver.[3][5] This biotransformation is predominantly mediated by the cytochrome P450 enzyme CYP3A4, leading to the formation of multiple circulating metabolites, including M4, M5, M6, M20, and M24.[4][5]

While many metabolites are inactive or minor, understanding the profile of active metabolites is crucial for a complete picture of a drug's efficacy, safety, and potential for drug-drug interactions. N-deshydroxyethyl Dasatinib (M4) is of particular interest because it retains significant pharmacological activity, comparable in vitro to the parent compound.[1][2]

Metabolic Formation of N-Deshydroxyethyl Dasatinib (M4)

The formation of M4 from Dasatinib is a Phase I metabolic reaction. Specifically, it is an N-dealkylation reaction where the hydroxyethyl group on the piperazine ring of Dasatinib is removed.[1][4]

Primary Enzyme: The conversion is catalyzed almost exclusively by CYP3A4 in the liver.[1][4] While other enzymes like CYP1A1 and CYP1B1 may have minor involvement, CYP3A4 is the principal catalyst.[4] The significant role of CYP3A4 makes Dasatinib's metabolism susceptible to interactions with potent CYP3A4 inhibitors (like ketoconazole) or inducers (like rifampin), which can dramatically alter plasma concentrations of the parent drug and its metabolites.[2][5]

Caption: Inhibition of the BCR-ABL signaling pathway by Dasatinib and M4.

Despite its comparable in vitro potency, the low in vivo exposure of M4 leads to a consensus in the field: N-deshydroxyethyl Dasatinib is not expected to contribute significantly to the overall clinical activity of Dasatinib . [1][6][7]The therapeutic effects observed in patients are overwhelmingly attributed to the parent drug. [1]This insight is crucial for pharmacokinetic modeling and for assessing the clinical impact of drug-drug interactions that primarily affect the parent compound's concentration.

Analytical Methodologies for Quantification

Accurate quantification of Dasatinib and its metabolites in biological matrices is essential for clinical pharmacokinetic studies. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for this purpose. [1][8]

Workflow for M4 Quantification

The general workflow involves sample extraction, chromatographic separation, and mass spectrometric detection.

Caption: Standard workflow for the bioanalysis of M4 in plasma.

Detailed Experimental Protocol: LC-MS/MS Quantification

This protocol describes a robust method for the simultaneous determination of Dasatinib and N-deshydroxyethyl Dasatinib in human plasma.

1. Sample Preparation (Solid Phase Extraction - SPE)

-

Rationale: SPE provides a cleaner extract compared to protein precipitation, minimizing matrix effects and improving assay sensitivity. [8]* Procedure:

-

Pipette 100 µL of human plasma into a 96-well plate.

-

Add a stable isotope-labeled internal standard (e.g., N-Deshydroxyethyl Dasatinib-d8) to each well. [1][9]This is critical for correcting variability during sample processing and analysis.

-

Condition an Oasis HLB 96-well SPE plate with methanol followed by water. [8] 4. Load the plasma samples onto the SPE plate.

-

Wash the plate with a weak organic solvent to remove interfering substances.

-

Elute the analytes (Dasatinib, M4, and IS) with a strong organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a mobile phase-compatible solvent for injection. [1] 2. Chromatographic Separation

-

-

Rationale: Reverse-phase chromatography effectively separates the moderately hydrophobic Dasatinib and M4 from endogenous plasma components. A phenyl-hexyl column can provide unique selectivity for these aromatic compounds. [1][8]* Parameters:

-

Column: Luna phenyl-hexyl or equivalent C18 analytical column. [1][8] * Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). [1] * Flow Rate: Typically 0.5 - 1.0 mL/min. [10] * Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) for reproducible retention times. [11] 3. Mass Spectrometric Detection

-

-

Rationale: Tandem mass spectrometry (MS/MS) provides the high sensitivity and selectivity required to quantify low-concentration analytes in a complex matrix like plasma. Detection is typically performed using an electrospray ionization (ESI) source in positive ion mode. [1]* Parameters: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference(s) |

| N-Deshydroxyethyl Dasatinib (M4) | 444.26 | 401.0 | [1] |

| Dasatinib (Parent) | 488.1 | 401.1 | Derived |

| Internal Standard (M4-d8) | 452.3 | 409.0 | Derived |

Table 3: Example LC-MS/MS MRM Transitions. (Derived values are typical but should be optimized empirically).

4. Validation

-

Rationale: The method must be validated according to regulatory guidelines to ensure reliability.

-

Procedure: Validation should assess linearity, accuracy, precision, selectivity, recovery, and stability of the analytes in the biological matrix. [8][10]The assay is typically validated over a concentration range of 1.00 to 1000 ng/mL. [8]

Conclusion

N-deshydroxyethyl Dasatinib (M4) is a primary, pharmacologically active metabolite of Dasatinib, formed via CYP3A4-mediated N-dealkylation. While it exhibits in vitro potency against key kinases like BCR-ABL, comparable to its parent drug, its clinical significance is minimal. [1]This is due to its substantially lower systemic exposure (AUC) in humans, which is less than 10% of the parent Dasatinib. [5][12]Therefore, the overall therapeutic efficacy of Dasatinib therapy is driven almost entirely by the parent compound. For drug development professionals and researchers, M4 serves as a key example of how a comprehensive understanding of a drug's metabolic profile, integrating both potency and pharmacokinetic data, is essential for accurately interpreting its clinical behavior and managing potential drug interactions.

References

-

Title: Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics Source: Frontiers in Pharmacology URL: [Link]

-

Title: Dasatinib Pathway, Pharmacokinetics Source: PharmGKB URL: [Link]

-

Title: Metabolism and Disposition of Dasatinib after Oral Administration to Humans Source: Drug Metabolism and Disposition URL: [Link]

-

Title: Metabolism and disposition of dasatinib after oral administration to humans Source: PubMed URL: [Link]

-

Title: Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways Source: PubMed URL: [Link]

-

Title: Population Pharmacokinetics of Dasatinib in Healthy Subjects Source: MDPI URL: [Link]

-

Title: Clinical Pharmacology Biopharmaceutics Review(s) Source: U.S. Food and Drug Administration (accessdata.fda.gov) URL: [Link]

-

Title: Pharmacokinetics of Dasatinib Source: Semantic Scholar URL: [Link]

-

Title: N-Deshydroxyethyl Dasatinib-d8 Source: Pharmaffiliates URL: [Link]

-

Title: What is the mechanism of Dasatinib? Source: Patsnap Synapse URL: [Link]

-

Title: Preclinical pharmacokinetics and in vitro metabolism of dasatinib (BMS-354825): A potent oral multi-targeted kinase inhibitor against SRC and BCR-ABL Source: ResearchGate URL: [Link]

-

Title: Preclinical pharmacokinetics and in vitro metabolism of dasatinib (BMS-354825): a potent oral multi-targeted kinase inhibitor against SRC and BCR-ABL Source: PubMed URL: [Link]

-

Title: Preclinical pharmacokinetics and in vitro metabolism of dasatinib (BMS-354825): a potent oral multi-targeted kinase inhibitor ag Source: ProQuest URL: [Link]

-

Title: Proposed scheme for CYP3A4-mediated metabolic activation of dasatinib.... Source: ResearchGate URL: [Link]

-

Title: Dasatinib N-Deshydroxyethyl Impurity | CAS No- 1852573-26-2 Source: Generon URL: [Link]

-

Title: Quantification of antileukemic drug Dasatinib in human plasma: Application of a sensitive liquid chromatographic method Source: ACG Publications URL: [Link]

-

Title: A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study Source: PubMed URL: [Link]

-

Title: N-Deshydroxyethyl Dasatinib-d8 Source: CD Bioparticles URL: [Link]

-

Title: N-Deshydroxyethyl Dasatinib | C20H22ClN7OS | CID 11669430 Source: PubChem URL: [Link]

-

Title: N-Nitroso N-Deshydroxyethyl Dasatinib 1 | 2135905-86-9 Source: SynZeal URL: [Link]

-

Title: Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors Source: PubMed Central URL: [Link]

-

Title: N-Nitroso N-Deshydroxyethyl Dasatinib | CAS 2135905-86-9 Source: Veeprho URL: [Link]

-

Title: N-Boc-N-deshydroxyethyl Dasatinib Nitroso Impurity Source: SynZeal URL: [Link]

-

Title: Pharmacokinetics of Dasatinib Source: PubMed URL: [Link]

-

Title: A novel analytical method for Dasatinib Tablet by liquid chromatography in the presence of Triton X-100 and biorelevant media in Source: DergiPark URL: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 4. ClinPGx [clinpgx.org]

- 5. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]

- 6. [PDF] Metabolism and Disposition of Dasatinib after Oral Administration to Humans | Semantic Scholar [semanticscholar.org]

- 7. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-Deshydroxyethyl Dasatinib-d8 - CD Bioparticles [cd-bioparticles.net]

- 10. acgpubs.org [acgpubs.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. accessdata.fda.gov [accessdata.fda.gov]

N-Deshydroxyethyl Dasatinib in chronic myeloid leukemia research

An In-Depth Technical Guide to N-Deshydroxyethyl Dasatinib (M4) in Chronic Myeloid Leukemia Research

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, a translocation that results in the BCR-ABL1 fusion gene.[1][2] This gene encodes a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and is the primary therapeutic target in CML.[1][3] Dasatinib is a potent, second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of CML, including cases resistant or intolerant to imatinib.[1][4][5] It is a multi-targeted kinase inhibitor that effectively targets both the active and inactive conformations of the ABL kinase domain, as well as Src family kinases.[5][6]

Upon administration, Dasatinib undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4.[5][7] This process generates several metabolites, of which N-Deshydroxyethyl Dasatinib, also known as M4, is the primary pharmacologically active metabolite.[7][8][9] Understanding the formation, pharmacokinetic profile, and biological activity of M4 is critical for a comprehensive assessment of Dasatinib's overall therapeutic efficacy, potential for drug-drug interactions, and mechanisms of action in CML research. This guide provides a detailed technical overview of M4 for researchers, scientists, and drug development professionals.

Metabolic Formation and Pharmacokinetics

N-Deshydroxyethyl Dasatinib (M4) is formed through the N-dealkylation of the hydroxyethyl side chain of the parent Dasatinib molecule.[7][8] This metabolic conversion is predominantly catalyzed by the CYP3A4 isozyme in the liver, with minor contributions from CYP1A1 and CYP1B1.[4][7] The integrity of this pathway is crucial as it directly influences the concentration and potential contribution of this active metabolite.

Caption: Metabolic pathway of Dasatinib to its active metabolite M4.

While M4 is pharmacologically active, its role in the overall clinical effect of Dasatinib is tempered by its pharmacokinetic profile. The systemic exposure of M4 is significantly lower than that of the parent drug, representing only about 5% of the Dasatinib area under the curve (AUC).[8] This suggests that while potent, its contribution to the sustained therapeutic pressure on BCR-ABL1 is minor compared to Dasatinib itself.[7][9]

Table 1: Comparative Pharmacokinetic Parameters

| Parameter | Dasatinib | N-Deshydroxyethyl Dasatinib (M4) | Reference(s) |

|---|---|---|---|

| Half-life (t½) | ~3-5 hours | ~4-6 hours | [7] |

| Plasma Protein Binding | ~96% | ~93% | [7][8][9] |

| Systemic Exposure | Primary contributor | ~5% of Dasatinib AUC | [8] |

| Primary Metabolizing Enzyme | CYP3A4 | N/A (is a metabolite) |[4][5][7] |

Molecular Mechanism and Biological Activity

Like its parent compound, N-Deshydroxyethyl Dasatinib exerts its therapeutic effect by inhibiting the BCR-ABL1 fusion protein.[7] By binding to the ATP-binding site of the kinase domain, it blocks the phosphorylation of downstream substrates, thereby disrupting the signaling pathways that drive the uncontrolled proliferation and survival of CML cells.[3][7] Key inhibited downstream pathways include the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and STAT5 pathways.[7][10]

Caption: Inhibition of BCR-ABL1 downstream signaling by Dasatinib and M4.

In vitro studies confirm that M4 possesses antiproliferative activity comparable to that of Dasatinib.[7][8] Although specific IC50 values for M4 are not consistently reported across the literature, its potency against BCR-ABL1 and Src family kinases is considered to be in a similar nanomolar range to the parent drug in biochemical and cell-based assays.[7]

Table 2: Comparative In Vitro Biological Activity

| Compound | Target Kinase(s) | IC50 (Unmutated BCR-ABL1) | Antiproliferative Activity | Reference(s) |

|---|---|---|---|---|

| Dasatinib | BCR-ABL1, Src Family Kinases | <1 nM | Potent | [5][7] |

| N-Deshydroxyethyl Dasatinib (M4) | BCR-ABL1, Src Family Kinases | Not explicitly reported | Similar to Dasatinib in vitro |[7][8] |

Methodologies for the Characterization of N-Deshydroxyethyl Dasatinib

To study M4, robust and validated analytical and biological assays are essential. The following protocols provide a framework for the quantification and functional characterization of this metabolite.

Protocol: Quantification of N-Deshydroxyethyl Dasatinib in Plasma by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying drug metabolites in complex biological matrices.[7][11]

Objective: To determine the concentration of N-Deshydroxyethyl Dasatinib (M4) in human or animal plasma.

Methodology:

-

Sample Preparation (Protein Precipitation):

-

Causality: This step removes abundant plasma proteins that interfere with chromatographic separation and mass spectrometric detection.

-

Pipette 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of Dasatinib or M4).

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Supernatant Transfer and Evaporation:

-

Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

-

Reconstitution:

-

Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds to ensure the analyte is fully dissolved.

-

-

LC-MS/MS Analysis:

-

Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.

-

Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient elution.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Self-Validation: A gradient ensures separation of M4 from Dasatinib and other potential interferences.

-

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

-

Define specific precursor-to-product ion transitions for both M4 and the internal standard for high selectivity and sensitivity.

-

-

Caption: Workflow for LC-MS/MS quantification of M4 in plasma.

Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of M4 against a target kinase (e.g., BCR-ABL1).

Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Prepare serial dilutions of M4 in DMSO, then further dilute in reaction buffer.

-

Prepare solutions of purified recombinant BCR-ABL1 kinase, a specific peptide substrate, and ATP.

-

-

Assay Execution:

-

In a 96-well or 384-well plate, add the kinase, substrate, and varying concentrations of M4.

-

Self-Validation: Include controls for no inhibitor (100% activity) and no kinase (background).

-

Initiate the kinase reaction by adding ATP.

-

Incubate for a defined period (e.g., 60 minutes) at 30°C.

-

-

Detection and Analysis:

-

Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods like radioisotope incorporation (32P-ATP), fluorescence polarization, or a phospho-specific antibody-based ELISA.[7]

-

Plot the percentage of kinase inhibition against the logarithm of the M4 concentration.

-

Calculate the IC50 value using a non-linear regression curve fit (sigmoidal dose-response).

-

Protocol: Cell-Based Proliferation Assay (MTT Assay)

Objective: To assess the antiproliferative activity (GI50) of M4 on a CML cell line (e.g., K562).

Methodology:

-

Cell Seeding:

-

Culture K562 cells (a Philadelphia chromosome-positive CML cell line) in appropriate media (e.g., RPMI-1640 with 10% FBS).

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to acclimate.

-

-

Compound Treatment:

-

Prepare serial dilutions of M4.

-

Treat the cells with the various concentrations of M4. Include vehicle-only (e.g., DMSO) controls.

-

Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

-

Viability Measurement:

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.[7]

-

Causality: Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan product.[7]

-

Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at ~570 nm using a microplate reader.

-

Calculate the percentage of growth inhibition relative to the vehicle-treated control cells.

-

Determine the GI50 (concentration for 50% growth inhibition) by plotting the inhibition percentage against the log of the M4 concentration.[7]

-

Caption: Workflow for a cell-based proliferation (MTT) assay.

Conclusion

N-Deshydroxyethyl Dasatinib (M4) is a primary, pharmacologically active metabolite of Dasatinib. It demonstrates in vitro potency against BCR-ABL1 and Src family kinases that is comparable to its parent compound.[7][8] However, its clinical significance is limited by its substantially lower systemic exposure, which suggests it plays a minor role in the overall therapeutic efficacy of Dasatinib in CML patients.[7] The parent drug remains the principal driver of the clinical response.[7] Nevertheless, a thorough understanding of M4's properties is crucial for a complete picture of Dasatinib's pharmacology, informing studies on drug-drug interactions, metabolic variability between patients, and the broader principles of active metabolite contribution in targeted cancer therapy. The methodologies outlined in this guide provide a robust framework for researchers to further investigate its role in CML.

References

-

N-deshydroxyethyl Dasatinib: An In-depth Technical Guide on a Key Metabolite of Dasatinib. Benchchem.

-

N-Deshydroxyethyl Dasatinib (N-Deshydroxyethyl BMS-354825) | Dasatinib Metabolite. MedChemExpress.

-

Dasatinib Pathway, Pharmacokinetics. ClinPGx.

-

Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors. National Institutes of Health (NIH).

-

Schematic summary of dasatinib resistance mechanism in chronic myeloid... ResearchGate.

-

Dasatinib in chronic myeloid leukemia: a review. National Institutes of Health (NIH).

-

The role of dasatinib in the management of chronic myeloid leukemia. National Institutes of Health (NIH).

-

Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics. Frontiers.

-

Pharmacokinetics of Dasatinib. Prague Medical Report.

-

Overall review on analytical method development and validation of Dasatinib. Academia.edu.

-

Quantification of antileukemic drug Dasatinib in human plasma: Application of a sensitive liquid chromatographic method. ACG Publications.

-

Pharmacokinetics of Dasatinib. Semantic Scholar.

-

What is the mechanism of Dasatinib?. Patsnap Synapse.

-

Dasatinib monohydrate: Structure and Synthesis method. ChemicalBook.

-

Clinical Pharmacology Biopharmaceutics Review(s). accessdata.fda.gov.

Sources

- 1. The role of dasatinib in the management of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 4. ClinPGx [clinpgx.org]

- 5. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Stability and Degradation Profile of N-Deshydroxyethyl Dasatinib

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Deshydroxyethyl Dasatinib is a known process-related impurity and a primary active metabolite of Dasatinib, a potent tyrosine kinase inhibitor used in oncology.[1][2] The stability of this compound is a critical parameter that can influence the safety, efficacy, and shelf-life of the Dasatinib drug product. This guide provides a comprehensive technical overview of the stability and degradation profile of N-Deshydroxyethyl Dasatinib. It synthesizes field-proven insights with established scientific protocols to offer a self-validating framework for its analysis. This document delves into forced degradation studies under various stress conditions, details stability-indicating analytical methodologies, and proposes potential degradation pathways, all grounded in authoritative references.

Introduction

Overview of Dasatinib

Dasatinib is a multi-targeted kinase inhibitor pivotal in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[2] It functions by inhibiting key proteins, such as BCR-ABL and Src family kinases, that drive malignant cell proliferation.[2] The chemical integrity of the active pharmaceutical ingredient (API) and the control of its impurities are paramount to ensure its therapeutic efficacy and patient safety.

N-Deshydroxyethyl Dasatinib: An Impurity and Active Metabolite

N-Deshydroxyethyl Dasatinib is recognized both as a process-related impurity in the synthesis of Dasatinib and as its primary pharmacologically active metabolite, also known as M4.[1][2] It is formed through the N-dealkylation of the hydroxyethyl group of the parent molecule, a process primarily catalyzed by the CYP3A4 enzyme in the liver.[2] While its systemic exposure is lower than the parent drug, its in vitro potency is comparable, making the characterization of its stability essential.[2]

Regulatory Context and the Imperative of Stability Profiling

International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2) on stability testing and Q3A(R2) on impurities in new drug substances, mandate the characterization of impurities and degradation products.[3] Forced degradation studies are a cornerstone of this process, helping to elucidate degradation pathways, identify likely degradation products, and develop stability-indicating analytical methods.[3] This ensures that any changes in the drug product over time are detected and controlled.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-Deshydroxyethyl Dasatinib is the first step in predicting its stability.

Chemical Structure

The structural difference from Dasatinib is the absence of the terminal hydroxyethyl group on the piperazine ring, replaced by a hydrogen atom. This modification can influence the molecule's polarity, solubility, and susceptibility to certain degradation reactions.

Caption: Chemical Name of N-Deshydroxyethyl Dasatinib.

Forced Degradation (Stress Testing) Methodology

Forced degradation studies are essential to establish the intrinsic stability of a molecule and to develop a stability-indicating method.

Rationale and Objectives

The primary goals of stress testing N-Deshydroxyethyl Dasatinib are:

-

To identify potential degradation products.

-

To elucidate degradation pathways.

-

To demonstrate the specificity of an analytical method to separate the main compound from its degradants.

-

To inform decisions on formulation, packaging, and storage conditions.

Experimental Workflow for Forced Degradation

The workflow ensures a systematic approach to evaluating stability under various stress conditions as prescribed by ICH guidelines.

Caption: General workflow for forced degradation studies.

Detailed Protocols

The following are representative protocols based on published studies on Dasatinib and its impurities.[4][5] The concentration and duration should be optimized to achieve 5-20% degradation.

3.3.1 Acidic Hydrolysis

-

Preparation: Prepare a 1 mg/mL solution of N-Deshydroxyethyl Dasatinib in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

-

Stress Condition: Add an equal volume of 1N HCl.

-

Incubation: Reflux the solution at 80°C for 30 minutes.[4]

-

Sample Processing: Cool the solution to room temperature. Carefully neutralize it with an appropriate volume of 1N NaOH. Dilute with the mobile phase to a final concentration suitable for analysis (e.g., 100 µg/mL).[4]

3.3.2 Basic Hydrolysis

-

Preparation: Use the same stock solution as in the acidic hydrolysis protocol.

-

Stress Condition: Add an equal volume of 1N NaOH.

-

Incubation: Reflux the solution at 80°C for 30 minutes.[4]

-

Sample Processing: Cool the solution and neutralize it with 1N HCl. Dilute with the mobile phase to the target analytical concentration.[4]

3.3.3 Oxidative Degradation

-

Preparation: Use the same stock solution.

-

Stress Condition: Add an equal volume of 30% hydrogen peroxide (H₂O₂).

-

Incubation: Keep the solution at 60°C for 30 minutes.[4]

-

Sample Processing: Dilute the sample with the mobile phase to the final concentration for injection.

3.3.4 Thermal Degradation

-

Preparation: Place the solid powder of N-Deshydroxyethyl Dasatinib in a controlled-temperature oven.

-

Stress Condition: Expose the sample to dry heat at 105°C for 24 hours.[5]

-

Sample Processing: After exposure, dissolve the powder in a suitable solvent and dilute it to the target concentration for analysis.

3.3.5 Photolytic Degradation

-

Preparation: Expose a solution of the compound (e.g., 1 mg/mL) in a transparent container.

-

Stress Condition: Place the sample in a photostability chamber and expose it to UV light (200 Watt hours/m²) and fluorescent light (1.2 million lux-hours), as per ICH Q1B guidelines.[5]

-

Sample Processing: After exposure, dilute the sample to the final concentration for analysis. A parallel sample protected from light should be analyzed as a control.

Stability and Degradation Profile

While specific degradation data for N-Deshydroxyethyl Dasatinib is not extensively published, inferences can be drawn from the comprehensive stability studies conducted on the parent drug, Dasatinib. Dasatinib has been shown to be susceptible to degradation under acidic, alkaline, and oxidative conditions.[6]

| Stress Condition | Reagent/Parameter | Observation for Dasatinib (Parent Drug) | Potential Implication for N-Deshydroxyethyl Dasatinib |

| Acid Hydrolysis | 0.1N HCl, 60°C | 7.9% degradation with two minor degradation peaks.[4] | Likely susceptible to hydrolysis, potentially at the amide or thiazole moieties. |

| Alkaline Hydrolysis | 2N NaOH, 30 min | 6.5% degradation.[4] | Susceptible to base-catalyzed hydrolysis, likely at the carboxamide group. |

| Oxidative | 30% H₂O₂, 60°C | Mild sensitivity observed.[4] The N-oxide impurity is a known oxidative degradant.[7] | The piperazine nitrogen is a likely site for oxidation, forming an N-oxide derivative. |

| Thermal | Dry Heat | Generally stable. | Expected to be relatively stable in solid form under thermal stress. |

| Photolytic | UV/Vis Light | Generally stable.[6] | Expected to have good photostability. |

Proposed Degradation Pathways

Based on the structure and known degradation of Dasatinib, the primary sites of instability in N-Deshydroxyethyl Dasatinib are likely the amide bond and the piperazine ring .

Caption: Potential degradation pathways for N-Deshydroxyethyl Dasatinib.

Stability-Indicating Analytical Method

A validated stability-indicating method is crucial for accurately quantifying N-Deshydroxyethyl Dasatinib and separating it from its degradation products, the parent drug, and other related impurities. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common technique.[8]

Detailed HPLC Method Protocol

This protocol is a representative example based on published methods for Dasatinib and its impurities.[1][4][9]

-

Instrumentation: HPLC system with a PDA or UV detector.

-

Column: C18 column (e.g., Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).[9]

-

Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 6.0 with 1-octanesulfonic acid sodium salt (0.1% w/v).[5]

-

Mobile Phase B: Acetonitrile.

-

Gradient Program: A gradient elution is typically required to resolve all impurities. An example would be starting with a high percentage of Mobile Phase A and gradually increasing Mobile Phase B over the run.

-

Flow Rate: 1.0 mL/min.[4]

-